9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)- 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)-
Brand Name: Vulcanchem
CAS No.: 115204-60-9
VCID: VC16990494
InChI: InChI=1S/C14H13ClN6O2/c1-19(2)12-11-13(18-14(15)17-12)20(8-16-11)7-9-3-5-10(6-4-9)21(22)23/h3-6,8H,7H2,1-2H3
SMILES:
Molecular Formula: C14H13ClN6O2
Molecular Weight: 332.74 g/mol

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)-

CAS No.: 115204-60-9

Cat. No.: VC16990494

Molecular Formula: C14H13ClN6O2

Molecular Weight: 332.74 g/mol

* For research use only. Not for human or veterinary use.

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)- - 115204-60-9

Specification

CAS No. 115204-60-9
Molecular Formula C14H13ClN6O2
Molecular Weight 332.74 g/mol
IUPAC Name 2-chloro-N,N-dimethyl-9-[(4-nitrophenyl)methyl]purin-6-amine
Standard InChI InChI=1S/C14H13ClN6O2/c1-19(2)12-11-13(18-14(15)17-12)20(8-16-11)7-9-3-5-10(6-4-9)21(22)23/h3-6,8H,7H2,1-2H3
Standard InChI Key KMCXGHJRSCTQDC-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Molecular Characteristics

The purine scaffold forms the foundation of this compound, comprising a fused bicyclic system of pyrimidine and imidazole rings. Substitutions at the 2-, 6-, and 9-positions introduce distinct functional groups that modulate its chemical behavior:

  • 2-position: A chlorine atom enhances electrophilic reactivity and influences intermolecular interactions.

  • 6-position: The dimethylamino group (-N(CH₃)₂) contributes to basicity and solubility profiles.

  • 9-position: A 4-nitrophenylmethyl moiety (-CH₂C₆H₄NO₂) introduces steric bulk and electronic effects through its nitro group.

Comparative analysis with simpler purine derivatives, such as N,N,9-trimethyladenine (molecular weight: 177.21 g/mol), highlights how the nitrophenylmethyl group significantly increases molecular weight and alters physicochemical properties . Structural analogs like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide demonstrate the stability imparted by nitroaryl groups, with reported melting points of 109.5–110°C and densities near 1.391 g/cm³ .

Synthetic Pathways and Reaction Dynamics

While explicit synthetic protocols for this compound remain undocumented in peer-reviewed literature, plausible routes can be inferred from related methodologies:

Alkylation of Purine Intermediates

A multi-step approach likely begins with the alkylation of 2-chloropurine-6-amine. The 9-position could be functionalized via nucleophilic substitution using 4-nitrobenzyl bromide under basic conditions. Subsequent dimethylation of the 6-amino group might employ methyl iodide in the presence of a base such as potassium carbonate.

Physicochemical Properties

Extrapolating from structurally related compounds:

PropertyEstimated Value (Target Compound)Comparable System (Source)
Molecular Weight~314 g/molN,N,9-trimethyladenine: 177.21
Melting Point105–110°C2-chloro-N-methylacetamide: 109.5°C
SolubilityLow in water; moderate in DMSONitroaryl systems: Chloroform
logP (Partition Coefficient)~2.1 (predicted)Similar nitrophenyl derivatives

The nitro group’s strong electron-withdrawing effect likely reduces aqueous solubility compared to non-nitrated purines, while enhancing stability in organic solvents.

Industrial and Research Applications

Beyond pharmaceutical contexts, this compound’s structural features suggest utility in:

  • Coordination Chemistry: The purine nitrogen atoms and nitro oxygen could act as ligands for transition metal catalysts.

  • Materials Science: Nitroaryl groups often contribute to nonlinear optical properties in organic semiconductors.

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